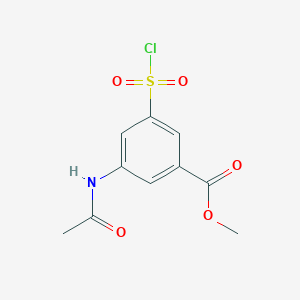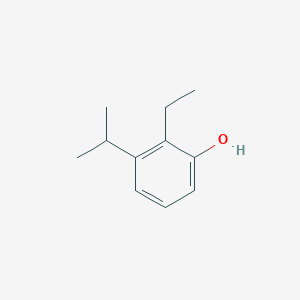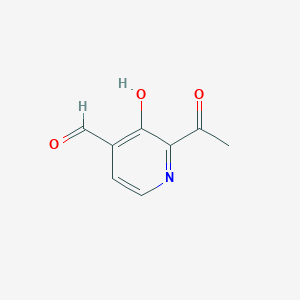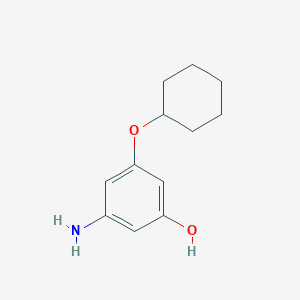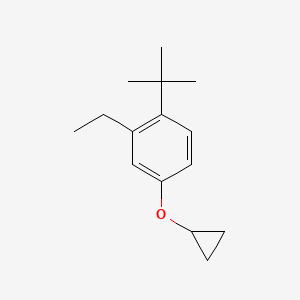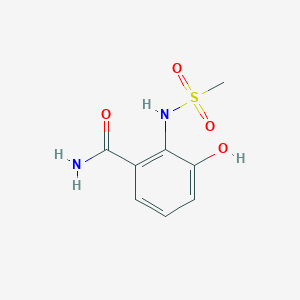
5-Cyclopropoxy-N2,N2,N3,N3-tetramethylpyridine-2,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-N2,N2,N3,N3-tetramethylpyridine-2,3-diamine is an organic compound with the molecular formula C12H19N3O and a molecular weight of 221.302 g/mol . This compound features a pyridine ring substituted with cyclopropoxy and tetramethyl groups, making it a unique structure in the realm of organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-N2,N2,N3,N3-tetramethylpyridine-2,3-diamine typically involves the cyclopropanation of a pyridine derivative followed by methylation. The reaction conditions often include the use of strong bases and cyclopropyl halides under controlled temperatures to ensure the formation of the cyclopropoxy group .
Industrial Production Methods
These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and automated systems for precise control of reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopropoxy-N2,N2,N3,N3-tetramethylpyridine-2,3-diamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various amines .
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-N2,N2,N3,N3-tetramethylpyridine-2,3-diamine has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including as an enzyme inhibitor.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-N2,N2,N3,N3-tetramethylpyridine-2,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved often include signal transduction and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Cyclopropoxy-2-N,3-N-dimethylpyridine-2,3-diamine: Similar structure but with fewer methyl groups.
4-Cyclopropyloxy-2-N,2-N,3-N,3-N-tetramethylpyridine-2,3-diamine: Similar structure but with a different substitution pattern.
4-Cyclopropoxy-N2,N2,N3-trimethylpyridine-2,3-diamine: Similar structure but with one less methyl group.
Uniqueness
What sets 5-Cyclopropoxy-N2,N2,N3,N3-tetramethylpyridine-2,3-diamine apart is its unique combination of cyclopropoxy and tetramethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various fields .
Eigenschaften
Molekularformel |
C12H19N3O |
|---|---|
Molekulargewicht |
221.30 g/mol |
IUPAC-Name |
5-cyclopropyloxy-2-N,2-N,3-N,3-N-tetramethylpyridine-2,3-diamine |
InChI |
InChI=1S/C12H19N3O/c1-14(2)11-7-10(16-9-5-6-9)8-13-12(11)15(3)4/h7-9H,5-6H2,1-4H3 |
InChI-Schlüssel |
BIKZJMULCFWOEP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(N=CC(=C1)OC2CC2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




